molecular formula C12H15NO4 B1284056 tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate CAS No. 111081-10-8

tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate

Cat. No.: B1284056
CAS No.: 111081-10-8
M. Wt: 237.25 g/mol
InChI Key: DMJXLFFMPQLTHE-UHFFFAOYSA-N
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Description

tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate (: 111081-10-8) is a chemical compound with the molecular formula C 12 H 15 NO 4 and a molecular weight of 237.25 g/mol . This compound serves as a valuable chemical intermediate and building block in organic and medicinal chemistry research, particularly in the synthesis of more complex molecules. The structure of this compound, which incorporates a benzo[1,3]dioxole (methylenedioxyphenyl) group, is a key motif in various pharmacologically active substances . For instance, research has explored similar benzo[1,3]dioxol derivatives for their antitumor properties , with some compounds demonstrating potent growth inhibition against human cancer cell lines such as A549 and MCF-7 . Furthermore, the methylenedioxyphenyl scaffold is found in compounds that interact with neuronal monoamine transporters, making it a structure of interest in neuroscience research . As such, this carbamate-protected intermediate is useful for researchers developing novel compounds in these fields. Handling and Storage: For optimal stability, the product should be stored sealed in a dry environment at 2-8°C . Please refer to the Safety Data Sheet for detailed hazard and handling information. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(1,3-benzodioxol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(14)13-8-5-4-6-9-10(8)16-7-15-9/h4-6H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJXLFFMPQLTHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564635
Record name tert-Butyl 2H-1,3-benzodioxol-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111081-10-8
Record name tert-Butyl 2H-1,3-benzodioxol-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate typically involves the reaction of benzo[d][1,3]dioxole with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the carbamate linkage .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Key Applications

  • Synthesis of Antiviral Agents
    • tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate is crucial in developing antiviral drugs. Its ability to protect reactive functional groups enables the formation of derivatives that can effectively inhibit viral replication. Research has shown that compounds derived from this structure exhibit significant antiviral properties against various viruses.
  • Anticancer Drug Development
    • The compound plays a pivotal role in synthesizing anticancer agents. Its derivatives have been shown to interact with biological targets involved in cancer cell proliferation. Studies indicate that these derivatives can induce apoptosis in cancer cells while minimizing toxicity to normal cells.
  • Research on Biological Interactions
    • Investigations into the interactions of this compound with cellular pathways have revealed its potential to modulate signaling mechanisms associated with cancer and viral infections. This understanding is crucial for optimizing therapeutic efficacy and reducing side effects.

Case Study 1: Antiviral Efficacy

A study reported that derivatives of this compound demonstrated significant antiviral activity against influenza virus strains. The IC50 values indicated potent inhibition compared to standard antiviral agents, suggesting its potential as a lead compound in antiviral drug development.

Case Study 2: Anticancer Activity

Research focused on the synthesis of novel anticancer agents using this compound showed promising results in targeting breast cancer cells. The synthesized compounds exhibited lower cytotoxicity towards normal cells while effectively inhibiting cancer cell growth.

Mechanism of Action

The mechanism of action of tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s functional and structural analogs include tert-butyl aryl sulfides, benzodioxole-based carbamates, and other tert-butyl-protected aromatic derivatives. Below is a detailed comparison based on synthesis, stability, and applications:

tert-Butyl Aryl Sulfides

  • Synthesis : Traditional methods for tert-butyl aryl sulfides rely on nucleophilic aromatic substitution (SNAr) with tert-butyl thiol, which is highly malodorous and requires harsh conditions (e.g., high temperatures, strong bases). Recent advancements use S-tert-butyl isothiouronium bromide as an odorless thiol surrogate under palladium catalysis, achieving high yields (>85%) .
  • Stability : Sulfides are prone to oxidation, forming sulfoxides or sulfones, whereas tert-butyl carbamates exhibit greater oxidative stability due to the inert Boc group.
  • Applications : Sulfides are precursors to benzo[1,2-d;4,5-d']bis[1,3]dithioles for conductive materials, while carbamates like tert-butyl benzo[d][1,3]dioxol-4-ylcarbamate are tailored for drug intermediates (e.g., protease inhibitors).

Benzodioxole-Based Carbamates

  • Synthesis : Carbamates such as methyl benzo[d][1,3]dioxol-5-ylcarbamate are synthesized via phosgene-free routes using chloroformates or carbonyldiimidazole. tert-Butyl variants require Boc-protection reagents (e.g., Boc anhydride), often under mild conditions (room temperature, DMAP catalysis).
  • Reactivity : The electron-donating dioxole ring enhances electrophilic substitution at the 4- or 5-positions, whereas tert-butyl carbamates resist nucleophilic attack, ensuring orthogonal protection in multi-functional molecules.

Other tert-Butyl-Protected Aromatics

  • Ether Derivatives : tert-Butyl aryl ethers (e.g., tert-butyl phenyl ether) are synthesized via Williamson etherification but lack the carbamate’s versatility in peptide coupling.
  • Amine Derivatives : Boc-protected anilines (e.g., tert-butyl phenylcarbamate) share similar deprotection conditions (acidolysis) but differ in solubility and steric effects due to the dioxole ring’s planar geometry.

Key Data and Research Findings

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound tert-Butyl Aryl Sulfides Methyl Benzo[d][1,3]dioxol-5-ylcarbamate
Synthetic Yield 70–80% (Boc protection) 85–95% 65–75% (chloroformate route)
Reaction Conditions Mild (RT, DMAP) Pd catalysis, 80–100°C Harsh (anhydrous, −10°C)
Stability High (inert to bases, oxidants) Moderate (oxidizable) Moderate (hydrolyzable)
Typical Applications Drug intermediates, peptide synthesis Conductive materials Agrochemicals, dyes

Key Observations :

  • This compound offers a balance of stability and synthetic accessibility, outperforming methyl carbamates in hydrolytic resistance.
  • Compared to tert-butyl aryl sulfides, its synthesis avoids malodorous reagents but requires specialized Boc-protection protocols .

Biological Activity

Tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate is a complex organic compound characterized by its unique structural features, including a tert-butyl group, a carbamate functional group, and a fused benzo[d][1,3]dioxole ring system. This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly in the development of antiviral and anticancer agents. This article provides an overview of its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H15NO4C_{12}H_{15}NO_4, with a molecular weight of approximately 237.25 g/mol. The structural complexity of this compound enhances its stability and reactivity, making it a valuable intermediate in drug synthesis.

Antiviral Properties

Research indicates that this compound and its derivatives exhibit promising antiviral properties. These compounds are designed to target viral replication pathways effectively. For instance, studies have shown that certain derivatives can inhibit viral entry or replication by interacting with viral proteins or host cell receptors.

Anticancer Activity

The compound has also been evaluated for its anticancer potential across various cancer cell lines. A notable study reported the synthesis of derivatives that demonstrated significant cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these compounds were found to be lower than those of standard chemotherapeutics like doxorubicin, indicating enhanced potency.

CompoundCell LineIC50 (µM)Reference
Compound 1HepG22.38
Compound 2HCT1161.54
Compound 3MCF74.52
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56

The mechanisms underlying the anticancer activity include apoptosis induction and cell cycle arrest. Studies have shown that the compound can modulate key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway.

Mechanistic Studies

Mechanistic investigations have revealed that this compound influences various cellular processes:

  • Apoptosis : The compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It induces G1 or G2 phase arrest in cancer cells, preventing their proliferation.
  • Mitochondrial Pathway Modulation : Research indicates alterations in mitochondrial membrane potential and expression of apoptosis-related proteins such as Bax and Bcl-2.

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

  • Study on Anticancer Activity : A series of compounds were synthesized based on the benzo[d][1,3]dioxole framework and tested against multiple cancer cell lines. The results indicated that specific modifications to the structure significantly enhanced anticancer potency while maintaining low toxicity to normal cells .
  • Antiviral Screening : A derivative was assessed for its ability to inhibit viral replication in vitro. The findings suggested that it effectively reduced viral load in treated cells compared to controls.

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